molecular formula C16H14N2O3 B2396211 N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide CAS No. 941903-46-4

N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2396211
CAS No.: 941903-46-4
M. Wt: 282.299
InChI Key: WSKIWTDMDBMAQD-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene ring substituted with a methoxy group and an isoxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Substitution on the Naphthalene Ring: The methoxy group is introduced to the naphthalene ring via an electrophilic aromatic substitution reaction.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Types of Reactions:

    Oxidation: The methoxy group on the naphthalene ring can undergo oxidation to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-hydroxynaphthalen-1-yl derivatives.

    Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-amine.

    Substitution: Formation of various substituted naphthalen-1-yl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization with high potency makes it particularly valuable in the development of anticancer agents.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-9-14(18-21-10)16(19)17-13-7-8-15(20-2)12-6-4-3-5-11(12)13/h3-9H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKIWTDMDBMAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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